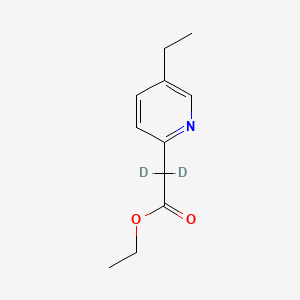

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate

Übersicht

Beschreibung

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate typically involves the esterification of 5-Ethyl-2-pyridinecarboxylic acid with deuterated ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of deuterated ethanol in large quantities is a key factor in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ethyl group into a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 5-Ethyl-2-pyridinecarboxylic acid

Reduction: 5-Ethyl-2-pyridinemethanol

Substitution: Various substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.

Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterated drugs and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate involves its interaction with various molecular targets. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics, making it useful for studying enzyme-substrate interactions and other biochemical processes. The pathways involved often include metabolic enzymes that can differentiate between deuterated and non-deuterated compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl (5-Ethyl-2-pyridinyl)acetate

- 5-Ethyl-2-pyridinecarboxylic acid

- 5-Ethyl-2-pyridinemethanol

Uniqueness

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate is unique due to the presence of deuterium, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.

Biologische Aktivität

Ethyl (5-Ethyl-2-pyridinyl)-1,1-d2-acetate is a compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13D2NO2

- Molecular Weight : 195.25 g/mol

- Structure : The compound features a pyridine ring substituted with an ethyl group and an acetate moiety, which are significant for its biological interactions.

Research indicates that compounds with pyridine structures often interact with various biological targets, including receptors and enzymes. This compound may exhibit activity through:

- Receptor Modulation : Similar compounds have been shown to act on trace amine-associated receptors (TAARs), influencing neurotransmitter systems .

- Enzymatic Inhibition : Studies suggest that related pyridine derivatives can inhibit enzymes such as protein arginine methyltransferases (PRMTs), which are involved in cellular signaling and gene expression regulation .

Anticancer Activity

A study highlighted the anticancer potential of pyridine derivatives, where structural modifications significantly influenced their efficacy against various cancer cell lines. While specific data on this compound is limited, the general trend shows that similar compounds can exhibit IC50 values in the low micromolar range against cancer cells. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 (Lung) | 12.4 |

| Compound B | MCF7 (Breast) | 10.1 |

| This compound | TBD | TBD |

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Pyridine derivatives have been associated with modulation of dopaminergic pathways, which could be beneficial in treating conditions like ADHD and schizophrenia .

Study on Receptor Binding Affinity

In a recent study investigating dopamine receptor ligands, derivatives of pyridine were assessed for their binding affinity to D3 and D2 receptors. This compound's structural similarities to these ligands suggest it may also exhibit relevant binding properties, although specific binding data for this compound remains to be elucidated .

Toxicological Profiling

Toxicological assessments of related compounds indicate that while many pyridine derivatives show promise as therapeutic agents, their safety profiles must be carefully evaluated. For example, a profiling study across various chemical classes found that while some exhibited low toxicity at therapeutic doses, others required further investigation to ascertain their safety margins .

Eigenschaften

IUPAC Name |

ethyl 2,2-dideuterio-2-(5-ethylpyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-9-5-6-10(12-8-9)7-11(13)14-4-2/h5-6,8H,3-4,7H2,1-2H3/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXRZBGHRCPLKI-RJSZUWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=NC=C(C=C1)CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661961 | |

| Record name | Ethyl (5-ethylpyridin-2-yl)(~2~H_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189654-25-8 | |

| Record name | Ethyl (5-ethylpyridin-2-yl)(~2~H_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.